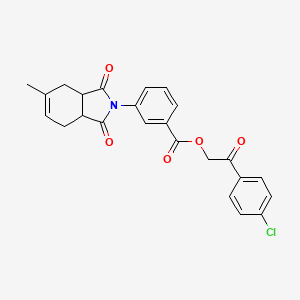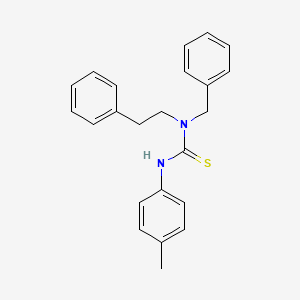
2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a chlorophenyl group, an oxoethyl group, and a benzoate ester linked to a hexahydroisoindole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chlorophenyl Oxoethyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-chlorophenyl)-2-oxoethyl acetate.
Synthesis of the Hexahydroisoindole Derivative: The hexahydroisoindole moiety can be synthesized by the cyclization of 5-methyl-1,3-dioxo-2H-isoindole-2-carboxylic acid with an appropriate amine under acidic conditions.
Esterification Reaction: The final step involves the esterification of the hexahydroisoindole derivative with the chlorophenyl oxoethyl intermediate in the presence of a catalyst such as sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the hexahydroisoindole moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s potential pharmacological properties are of interest. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies could focus on its effects on enzymes, receptors, or other molecular targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism by which 2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
2-(4-chlorophenyl)-2-oxoethyl benzoate: Lacks the hexahydroisoindole moiety, making it less complex.
3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid: Lacks the chlorophenyl oxoethyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the chlorophenyl oxoethyl group and the hexahydroisoindole moiety in 2-(4-chlorophenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate makes it unique. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C24H20ClNO5 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C24H20ClNO5/c1-14-5-10-19-20(11-14)23(29)26(22(19)28)18-4-2-3-16(12-18)24(30)31-13-21(27)15-6-8-17(25)9-7-15/h2-9,12,19-20H,10-11,13H2,1H3 |
InChI 键 |
HZWPCFJTPKUFSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dimethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11625132.png)
![Propyl {[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11625140.png)

![Ethyl 4-{[(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11625146.png)
![Diethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11625164.png)
![ethyl (4Z)-4-[(cyclohexylamino)methylidene]-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11625165.png)
![Dipropan-2-yl 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11625166.png)
![2-(4-ethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11625176.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625180.png)
![2-[(4-methoxybenzyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625196.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11625215.png)


